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For Researchers, Scientists, and Drug Development Professionals

Introduction
Butyl hexanoate (also known as butyl caproate) is a crucial ester in the formulation of fruit

essences, prized for its characteristic sweet, fruity aroma.[1] Naturally present in fruits such as

apples, apricots, and bananas, it imparts a flavor profile often described as pineapple-like, with

nuances of apple, berry, and green notes.[1][2][3][4] Its versatility and pleasant organoleptic

properties make it a staple for flavorists aiming to create authentic and appealing fruit flavors

for the food, beverage, and pharmaceutical industries.[1][5] This document provides detailed

application notes and experimental protocols for the effective use of butyl hexanoate in fruit

essence formulations.

Physicochemical and Organoleptic Properties
A comprehensive understanding of butyl hexanoate's properties is fundamental to its

successful application.
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Property Value Reference

Chemical Name Butyl hexanoate [6]

Synonyms
Butyl caproate, n-Butyl

hexanoate
[4][6]

CAS Number 626-82-4 [7]

Molecular Formula C10H20O2 [6]

Molecular Weight 172.26 g/mol [6]

Appearance Colorless liquid [7]

Odor Profile
Fruity, pineapple, apple, berry,

green, waxy
[3]

Flavor Profile Fruity, pineapple-like, sweet [4][8][9]

Odor Threshold in Water 0.0006 ppm (0.6 ppb) [10]

Boiling Point 208 °C [6]

Density ~0.866 g/mL at 25 °C

Solubility in Water 0.73 g/L at 25°C [7]

Solubility in Ethanol Soluble [7]

Application in Fruit Essence Formulations
Butyl hexanoate is a versatile component in a wide array of fruit flavor profiles. Its primary

contribution is a sweet, fruity, and pineapple-like character. However, its final perception is

highly dependent on its concentration and the other aromatic compounds in the formulation.

Recommended Concentration Ranges
The following table provides typical starting concentrations for butyl hexanoate in various fruit

essence formulations. These are intended as guidelines, and optimization will be necessary

based on the desired flavor profile and the overall formulation matrix.
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Fruit Essence
Typical Concentration in
Flavor Concentrate (ppm)

Notes

Pineapple 1000 - 5000+

A key component, often used

in conjunction with allyl

hexanoate and ethyl butyrate

to create a full-bodied

pineapple flavor.[8][9]

Apple 50 - 500

Contributes to the ripe, fruity

notes of apple.[2][11][12] Often

blended with hexyl acetate and

ethyl-2-methylbutyrate.

Banana 100 - 800

Enhances the fruity and sweet

notes, complementing isoamyl

acetate (the primary banana

ester).

Mango 100 - 1000
Adds a juicy, tropical nuance to

mango flavors.

Pear 50 - 200

Works well with hexyl acetate

to create a fresh, ripe pear

character.[13]

Berry (Strawberry, Raspberry) 50 - 300

Provides a general fruity

sweetness that rounds out the

berry profile.

Tropical Fruits (Guava,

Passionfruit)
100 - 1000

Lends a broad fruity note that

enhances the overall tropical

character. In passionfruit, it can

be used at higher levels.[13]

Note: The concentrations listed are for the flavor concentrate, which is then typically dosed at

0.05% to 0.2% in a finished product (e.g., beverage, confectionery).

Synergistic and Antagonistic Effects
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The final aroma of a fruit essence is a result of the complex interplay between its various

volatile components.

Synergy: Butyl hexanoate often exhibits synergistic effects with other esters. For instance,

in pineapple formulations, its combination with allyl hexanoate and ethyl butyrate creates a

more authentic and complex flavor than any single ester could achieve.[8][9] In apple flavors,

it can enhance the fruity notes of hexyl acetate.

Masking and Unmasking: In certain formulations, higher concentrations of one ester can

mask the perception of another. For example, in a simple binary mixture, a high level of

isoamyl acetate might dominate the aroma, making the contribution of a lower level of butyl
hexanoate less perceptible.

Balance: The ratio of different esters is critical. An imbalance can lead to an artificial or "off"

flavor. For instance, an excess of butyl hexanoate in a strawberry formulation might give it

an undesirable pineapple note.

The following diagram illustrates the contribution of various esters, including butyl hexanoate,

to a complex fruit flavor profile.
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Logical Relationship of Esters in a Complex Fruit Flavor
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Contribution of Esters to a Complex Fruit Flavor

Experimental Protocols
Sensory Evaluation of Fruit Essences
Sensory analysis is critical for evaluating the performance of butyl hexanoate in a fruit

essence formulation.

Objective: To determine if a perceptible difference exists between two formulations (e.g., a

control vs. a formulation with a modified butyl hexanoate concentration).

Materials:

Two fruit essence formulations (A and B)
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Odorless and tasteless base (e.g., sugar water at 5% w/v)

Identical, clean, odor-free sample cups, coded with random three-digit numbers

Palate cleansers (e.g., unsalted crackers, room temperature water)

Sensory booths with controlled lighting and ventilation

A panel of at least 15-30 trained or untrained assessors

Procedure:

Prepare samples by diluting each essence to a typical usage level in the base.

For each panelist, present three samples: two of one formulation and one of the other (e.g.,

AAB, ABA, BAA, BBA, BAB, ABB). The order of presentation should be randomized across

panelists.

Instruct panelists to evaluate the samples from left to right.

Ask panelists to identify the sample that is different from the other two.

Provide palate cleansers for use between samples.

Collect and analyze the data. The number of correct identifications is compared to the

number expected by chance to determine statistical significance.

Objective: To create a detailed sensory profile of a fruit essence and quantify the intensity of its

different flavor attributes.

Materials:

Fruit essence formulation(s)

Odorless and tasteless base

Sample cups, codes, and sensory booths as in the Triangle Test

A panel of 6-15 highly trained assessors
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A list of flavor descriptors (lexicon) developed by the panel

An intensity scale (e.g., a 15-point line scale)

Procedure:

Lexicon Development: In initial sessions, the trained panel comes to a consensus on a list of

terms that describe the sensory attributes of the fruit essence (e.g., "pineapple," "green,"

"ripe," "sweet," "artificial").

Training: Panelists are trained to use the lexicon and the intensity scale consistently, often

using reference standards for each attribute.

Evaluation: Panelists are presented with the coded samples and independently rate the

intensity of each attribute on the scale.

Data Analysis: The data is analyzed to generate a sensory profile for each formulation, often

visualized as a spider or radar plot. This allows for a detailed comparison of the sensory

characteristics of different formulations.

Instrumental Analysis: GC-MS for Volatile Profiling
Objective: To identify and quantify the volatile compounds, including butyl hexanoate, in a fruit

essence.

Materials:

Gas Chromatograph with a Mass Spectrometer detector (GC-MS)

SPME (Solid Phase Microextraction) autosampler and fibers (e.g., DVB/CAR/PDMS)

Headspace vials (20 mL) with PTFE/silicone septa

Internal standard (e.g., 3-octanol)

Sodium chloride (NaCl)

Deionized water
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Procedure:

Sample Preparation:

Pipette a precise amount of the fruit essence (e.g., 1 mL) into a headspace vial.

Add a known concentration of the internal standard.

Add a salt solution (e.g., 1 g NaCl in 4 mL deionized water) to increase the volatility of the

analytes.

Immediately seal the vial.

HS-SPME Extraction:

Place the vial in the autosampler.

Equilibrate the sample at a set temperature (e.g., 60°C) for a specific time (e.g., 15

minutes).

Expose the SPME fiber to the headspace for a defined period (e.g., 30 minutes) to adsorb

the volatile compounds.

GC-MS Analysis:

The fiber is then desorbed in the hot GC inlet.

The volatile compounds are separated on a capillary column and detected by the mass

spectrometer.

Data Analysis:

Compounds are identified by comparing their mass spectra and retention times to a library

of standards.

Quantification is achieved by comparing the peak area of butyl hexanoate to that of the

internal standard.
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The following diagram illustrates the experimental workflow for the formulation and evaluation

of a fruit essence.

Experimental Workflow for Fruit Essence Formulation and Evaluation

Formulation

Evaluation

Stability Testing

Define Target Profile
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Workflow for Fruit Essence Formulation and Evaluation

Stability Testing of Fruit Essences
Objective: To evaluate the shelf-life of a fruit essence and identify potential degradation

pathways.

Materials:

Fruit essence formulation

Appropriate storage containers (e.g., amber glass bottles)

Environmental chambers (for accelerated testing)

Equipment for sensory and instrumental analysis

Procedure:

Sample Preparation: Prepare a batch of the fruit essence and package it in the final intended

containers.

Storage Conditions:

Real-time: Store samples under recommended conditions (e.g., 20-25°C, protected from

light).

Accelerated: Store samples under stress conditions (e.g., 35-40°C, exposure to UV light).

Time Points: Establish a schedule for pulling samples for analysis (e.g., 0, 1, 3, 6, 12, 18, 24

months for real-time; more frequent intervals for accelerated).

Analysis: At each time point, evaluate the samples using:

Sensory Analysis (Descriptive Analysis): To detect any changes in the flavor profile (e.g.,

loss of fruity notes, development of off-notes).

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 13 Tech Support

https://www.benchchem.com/product/b146156?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b146156?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Instrumental Analysis (GC-MS): To quantify the concentration of key volatile compounds,

including butyl hexanoate. A decrease in its concentration can indicate degradation.

Data Analysis: Plot the changes in sensory attributes and chemical composition over time to

determine the shelf-life, which is the point at which the product no longer meets its quality

specifications.

Common Degradation Pathways for Esters in Flavorings:

Hydrolysis: In the presence of water and acid (common in fruit essences), esters can

hydrolyze back to their constituent alcohol and carboxylic acid, leading to a loss of the

desired fruity aroma and the potential development of sour or cheesy off-notes.

Oxidation: While less common for saturated esters like butyl hexanoate compared to

unsaturated compounds, interaction with other oxidizing ingredients or exposure to oxygen

can lead to degradation.[14]

Volatility: Improper packaging can lead to the loss of volatile esters over time, resulting in a

weaker and less balanced flavor.[14]

Conclusion
Butyl hexanoate is an indispensable tool in the creation of authentic and appealing fruit

essences. A thorough understanding of its physicochemical and organoleptic properties,

combined with systematic formulation and evaluation using the detailed protocols outlined in

this document, will enable researchers, scientists, and drug development professionals to

effectively utilize this versatile ester. By carefully controlling its concentration and considering

its interactions with other flavor components, it is possible to craft a wide range of high-quality,

stable, and desirable fruit flavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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